molecular formula C14H17BrN2 B1483490 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2097963-46-5

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No. B1483490
CAS RN: 2097963-46-5
M. Wt: 293.2 g/mol
InChI Key: MRRUIQYAKVXJPB-UHFFFAOYSA-N
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Description

“4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole” is a complex organic compound. It belongs to the family of pyrazoles, which are heterocyclic aromatic compounds with a five-membered ring structure comprising two nitrogen atoms and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is widely used in scientific research due to its unique properties. It can be used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It is also employed in drug discovery studies as a potential lead compound. In addition, this compound is used in materials science for the synthesis of polymers and other materials.

Mechanism of Action

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole acts as a proton donor and can form hydrogen bonds with other molecules. It can also form covalent bonds with other molecules by donating its electrons. This allows this compound to interact with other molecules and form complexes. The formation of these complexes is the basis of its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to be an effective antioxidant and has anti-inflammatory properties. This compound has also been found to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole has many advantages for lab experiments. It is a relatively stable compound and can be stored at room temperature. It is also easy to synthesize and can be obtained in high yields. However, this compound is also a hazardous compound and should be handled with care. It is also expensive and may not be suitable for large-scale experiments.

Future Directions

There are many potential future directions for the use of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. It could be used in the development of novel drugs and materials. It could also be used in the study of biochemical and physiological processes. Additionally, this compound could be used to develop more efficient synthetic pathways and as a catalyst in organic synthesis. Finally, this compound could be used in the development of more effective antimicrobial agents and as an antioxidant.

properties

IUPAC Name

4-bromo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRUIQYAKVXJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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